Methyl 3,4-bis(4-nitrophenoxy)benzoate
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Overview
Description
Methyl 3,4-bis(4-nitrophenoxy)benzoate is a chemical compound with the molecular formula C20H14N2O8 It is characterized by the presence of two nitrophenoxy groups attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(4-nitrophenoxy)benzoate typically involves the reaction of 3,4-dihydroxybenzoic acid with 4-nitrophenol in the presence of a suitable esterification agent such as methyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(4-nitrophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of Methyl 3,4-bis(4-aminophenoxy)benzoate.
Hydrolysis: Formation of 3,4-bis(4-nitrophenoxy)benzoic acid.
Coupling: Formation of various biaryl derivatives.
Scientific Research Applications
Methyl 3,4-bis(4-nitrophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a molecular probe in biochemical assays.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,4-bis(4-nitrophenoxy)benzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in various biochemical pathways. The ester moiety can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-bis(4-aminophenoxy)benzoate
- 3,4-bis(4-nitrophenoxy)benzoic acid
- Methyl 4-(4-nitrophenoxy)benzoate
Uniqueness
Methyl 3,4-bis(4-nitrophenoxy)benzoate is unique due to the presence of two nitrophenoxy groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
817623-20-4 |
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Molecular Formula |
C20H14N2O8 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
methyl 3,4-bis(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C20H14N2O8/c1-28-20(23)13-2-11-18(29-16-7-3-14(4-8-16)21(24)25)19(12-13)30-17-9-5-15(6-10-17)22(26)27/h2-12H,1H3 |
InChI Key |
OBDIYYDGFXLODZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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